molecular formula C13H28O4 B15289268 1,1,5,5-Tetraethoxypentane CAS No. 4454-01-7

1,1,5,5-Tetraethoxypentane

Cat. No.: B15289268
CAS No.: 4454-01-7
M. Wt: 248.36 g/mol
InChI Key: JIQDXKKXHABQMX-UHFFFAOYSA-N
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Description

1,1,5,5-Tetraethoxypentane is a symmetrical ether derivative of pentane, characterized by ethoxy (-OCH₂CH₃) groups substituted at the 1st and 5th carbon positions. This compound is primarily utilized in organic synthesis as a precursor or protecting group due to its stability and ability to participate in nucleophilic reactions. Its structure features a central pentane backbone with four ethoxy substituents, creating steric hindrance and influencing its solubility and reactivity compared to simpler ethers like diethyl ether .

Properties

CAS No.

4454-01-7

Molecular Formula

C13H28O4

Molecular Weight

248.36 g/mol

IUPAC Name

1,1,5,5-tetraethoxypentane

InChI

InChI=1S/C13H28O4/c1-5-14-12(15-6-2)10-9-11-13(16-7-3)17-8-4/h12-13H,5-11H2,1-4H3

InChI Key

JIQDXKKXHABQMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCCC(OCC)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetraethoxypentane can be synthesized through the reaction of pentane with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ethoxy groups.

Industrial Production Methods: In an industrial setting, the production of 1,1,5,5-tetraethoxypentane may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1,1,5,5-Tetraethoxypentane can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ethoxy groups into hydroxyl groups.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

1,1,5,5-Tetraethoxypentane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce ethoxy groups into molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,1,5,5-tetraethoxypentane involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through its ability to modify the chemical environment and alter the behavior of target molecules.

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Key Functional Groups
1,1,5,5-Tetraethoxypentane 234.34 >200 Low Ether (-OCH₂CH₃)
1,1,5,5-Tetramethylpentane 142.28 ~140 Insoluble Alkyl (-CH₃)
Isovaleraldehyde 86.13 92–94 Moderate Aldehyde (-CHO)

Table 2: Binding Affinity and Reactivity

Compound Binding Affinity (kcal/mol) Reactivity Profile
1,1,5,5-Tetraethoxypentane N/A Nucleophilic substitution, stable
1,1,5,5-Tetramethylpentane -6.9 Low chemical reactivity
1-isocyano-2-methyl-3-nitrobenzene -3.6 High electrophilicity

Key Research Findings

  • Synthetic Utility : 1,1,5,5-Tetraethoxypentane’s ethoxy groups enhance stability in acidic conditions compared to methyl analogs, making it a superior choice for protecting alcohols in multi-step syntheses .
  • Steric Effects : The ethoxy substituents introduce steric hindrance, reducing unwanted side reactions in crowded molecular environments. This property is leveraged in asymmetric catalysis .
  • Thermal Stability : Higher boiling points and thermal stability relative to aldehydes or alkanes enable its use in high-temperature reactions, such as polymerizations .

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